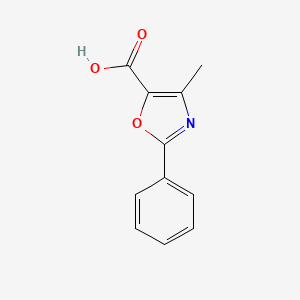

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFYZRHGBICKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400312 | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91137-55-2 | |

| Record name | 4-Methyl-2-phenyl-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91137-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid chemical structure properties

An In-depth Technical Guide to 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid: Structure, Properties, and Synthesis

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is a prominent structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including roles as anti-inflammatory agents, xanthine oxidase inhibitors, and anti-cancer therapeutics.[2][3] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical structure, physicochemical properties, synthesis, and characterization for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a small molecule featuring a central oxazole ring substituted with a methyl group, a phenyl group, and a carboxylic acid moiety. These functional groups dictate its chemical behavior and potential for molecular interactions.

Core Chemical Attributes

A summary of the key physicochemical properties is presented below. These values are crucial for predicting the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [4][5] |

| Molecular Weight | 203.19 g/mol | [4] |

| IUPAC Name | This compound | |

| CAS Number | 91137-55-2 | [4] |

| SMILES | CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)O | [5] |

| InChI | InChI=1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | [5] |

| Predicted XlogP | 2.3 | [5] |

Molecular Structure Visualization

The two-dimensional structure of this compound highlights the spatial arrangement of its constituent rings and functional groups.

Caption: 2D structure of this compound.

Synthesis and Methodologies

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate. This method is reliable and provides the target compound in good yield.[4]

Synthetic Workflow: Ester Hydrolysis

The transformation involves the saponification of the ester using a strong base, followed by acidification to protonate the carboxylate salt.

Caption: Workflow for the synthesis via ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of similar ester intermediates.[4]

-

Dissolution: Dissolve the starting material, ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1 equivalent), in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 2:3:1 ratio.

-

Saponification: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 4 hours. The progress can be monitored using thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the volatile organic solvents (THF and MeOH) under reduced pressure.

-

Acidification: Acidify the remaining aqueous residue to a pH of approximately 3-4 using a 1N hydrochloric acid (HCl) solution. This will cause the carboxylic acid product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold water to remove any remaining salts and dry the product under vacuum to yield the final this compound.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as 75% ethanol.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are based on analogous oxazole structures.[6][7]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H |

| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet | 2H |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H |

| -CH₃ | ~2.4 | Singlet | 3H |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160 - 165 |

| C2 (Oxazole) | 158 - 162 |

| C5 (Oxazole) | 145 - 150 |

| C4 (Oxazole) | 130 - 135 |

| Phenyl-C (ipso) | 127 - 130 |

| Phenyl-C | 128 - 132 |

| -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[8][9]

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| C=O (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretch |

| C=N (Oxazole Ring) | 1580 - 1620 | Imine stretch |

| C=C (Aromatic) | 1450 - 1600 | Aromatic ring stretches |

| C-O (Oxazole/Acid) | 1210 - 1320 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Predicted High-Resolution MS Data [5]

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NO₃⁺ | 204.06552 |

| [M+Na]⁺ | C₁₁H₉NNaO₃⁺ | 226.04746 |

| [M-H]⁻ | C₁₁H₈NO₃⁻ | 202.05096 |

General Protocol for Spectroscopic Analysis

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

FT-IR: Prepare a sample as either a KBr pellet or a thin film. Collect the spectrum using a Fourier-transform infrared spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the structural motifs present suggest several avenues for investigation in drug development.

-

Enzyme Inhibition: The thiazole analogue of this compound, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, has been utilized in synthetic organic chemistry.[10] Furthermore, related 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[2] This suggests that the oxazole core could also be explored for similar inhibitory activities.

-

Anti-Cancer Research: Many heterocyclic compounds containing carboxylic acid moieties have been investigated as anti-cancer agents. For instance, 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid derivatives have shown significant antiproliferative effects against breast cancer cell lines.[3] The structural similarity suggests that this compound could serve as a scaffold for the design of new anti-cancer therapeutics.

-

Synthetic Building Block: The presence of a carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation. This allows for the straightforward generation of a library of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[11]

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic route and clear spectroscopic signatures. Its structure incorporates the pharmacologically relevant oxazole ring, a phenyl group, and a versatile carboxylic acid handle. While its direct biological applications are still an open area of research, its structural similarity to known bioactive molecules makes it a compelling candidate for screening in various therapeutic areas, particularly in enzyme inhibition and oncology. This guide provides the foundational technical information necessary for researchers to synthesize, characterize, and explore the potential of this compound in drug development and chemical biology.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Tanimoto, H., et al. (2015). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.

-

PubChem. 4-Methyl-1,3-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Reva, I., et al. (2019).

- Al-Azzawi, A. M., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

-

Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

-

Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

- Al-Hourani, B. J., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities.

- Mohammed, S. H., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.

-

Amerigo Scientific. 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. Available from: [Link]

- Digital Repository. Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline.

- Autechem. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid.

- Stenutz. 4-methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid.

- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

- ChemSynthesis.

-

Liu, X., et al. (2014). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

- Ayati, A., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents.

- SpectraBase. 2-Phenyl-5-(p-tolylthio)oxazole-4-carboxylic acid methyl ester.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

Introduction: The Oxazole Ring as a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2): A Versatile Scaffold for Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Oxazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2] Their value lies in their ability to act as bioisosteres for ester and amide groups, engage in hydrogen bonding, and serve as a rigid core to orient functional groups for optimal interaction with biological targets.

This guide focuses on This compound (CAS 91137-55-2) , a key functionalized building block. While not extensively studied for its own direct biological effects, its true value lies in its strategic design. The presence of a carboxylic acid at the C5 position provides a versatile chemical handle for synthetic elaboration, enabling chemists to generate libraries of more complex molecules. For drug development professionals, this compound is not an end-point but a critical starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.

Physicochemical Properties and Safety Data

A foundational understanding of a compound's physical properties and safety profile is critical before its use in any research setting.

| Property | Value | Source |

| CAS Number | 91137-55-2 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Appearance | Solid | |

| InChI Key | YABCPNYCFFUVNM-UHFFFAOYSA-N |

Safety Summary: This compound should be handled with standard laboratory precautions. Based on available data, it is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. For detailed information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of the Core Scaffold

The most direct and common synthesis of this compound is achieved through the saponification (hydrolysis) of its corresponding ester precursor, such as the ethyl or methyl ester.[3] This two-step approach first builds the core oxazole ring and then deprotects the carboxylic acid for further use.

Workflow for Synthesis

Caption: General two-step synthesis pathway.

Detailed Experimental Protocol: Saponification

This protocol describes the hydrolysis of the ethyl ester precursor to yield the target carboxylic acid. The choice of lithium hydroxide (LiOH) is strategic; it is a strong base with a small cation, which efficiently hydrolyzes esters with minimal side reactions and is easily removed during workup.

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equiv)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water

-

1N Hydrochloric Acid (HCl)

-

75% Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the starting ethyl ester (1.0 equiv) in a 2:3:1 solvent mixture of THF, MeOH, and water. The use of this co-solvent system is critical as it ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide salt.

-

Hydrolysis: Add LiOH·H₂O (1.5 equiv) to the solution. Stir the reaction mixture at room temperature for approximately 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous residue in an ice bath. Slowly add 1N HCl solution while stirring to acidify the mixture to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.

-

Drying & Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a 75% ethanol/water solution to yield the final compound.[3]

Strategic Derivatization: The Role of the Carboxylic Acid

The carboxylic acid moiety at the C5 position is the molecule's most valuable feature for drug development. It serves as a key "chemical handle" for creating a diverse range of derivatives, most commonly amides, via coupling reactions. This allows chemists to systematically explore the chemical space around the oxazole core to optimize for potency, selectivity, and pharmacokinetic properties.

Workflow for Amide Coupling Derivatization

Caption: General workflow for amide bond formation.

Exemplar Protocol: Amide Coupling with a Primary Amine

This protocol details a standard procedure for forming an amide bond, a cornerstone reaction in medicinal chemistry. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is common due to its high efficiency and fast reaction times.

Materials:

-

This compound (1.0 equiv)

-

A primary amine (e.g., benzylamine) (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Reagent Addition: Add the primary amine (1.1 equiv), followed by HATU (1.2 equiv), and finally DIPEA (3.0 equiv). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure amide derivative.

Therapeutic Context and Known Biological Activity of Analogs

While the title compound itself lacks specific bioactivity data, the 2-phenyl-oxazole scaffold is a known pharmacophore. Research into related structures provides the rationale for using this building block. A notable study identified 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis (programmed cell death) in cancer cell lines.[4]

In this series, compound 1k (structure not identical but features the 2-phenyl-oxazole core) was found to inhibit tumor growth in a mouse xenograft model.[4] This highlights the therapeutic potential of molecules built from this scaffold. The study implicitly demonstrates the importance of the C4/C5 positions for derivatization to achieve potent biological activity. The carboxylic acid of the title compound (at C5) serves as an ideal starting point for synthesizing analogs that could be explored for similar anticancer properties.

Analytical Characterization

The identity and purity of the synthesized compound and its derivatives must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

This compound is a high-value chemical building block for drug discovery and development. Its primary importance is not derived from any intrinsic biological activity, but from its utility as a versatile and strategically functionalized scaffold. The presence of a readily derivatizable carboxylic acid allows medicinal chemists to efficiently synthesize and explore a wide range of amide and ester derivatives. The proven anticancer potential of related 2-phenyl-oxazole compounds provides a strong rationale for using this scaffold as a starting point for developing novel therapeutic agents. This guide provides the essential synthetic and strategic framework for researchers to effectively utilize this compound in their discovery programs.

References

-

PubChem. 4-Methyl-1,3-oxazole-5-carboxylic acid. Available from: [Link]

-

PubMed. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Available from: [Link]

-

The Pharma Innovation Journal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid molecular weight and formula

Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Molecular Identity & Physicochemical Core[1]

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural rigidity, combined with the orthogonal functionalization of the phenyl and carboxylic acid moieties, makes it a critical bioisostere for amide bonds and a precursor for peptidomimetics.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Name | 2-Phenyl-4-methyloxazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Registry Number | 91137-55-2 (Acid form); Note: Ethyl ester precursor is 4620-52-4 |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.5 (Carboxylic acid proton) |

| LogP (Predicted) | ~2.6 (Lipophilic character dominated by phenyl ring) |

Synthetic Architecture: The Modified Hantzsch Protocol[1]

The most robust route to this compound is the Hantzsch-type cyclocondensation involving a primary amide and an

Phase 1: Cyclization (Formation of the Ethyl Ester)

The synthesis begins with the condensation of benzamide and ethyl 2-chloroacetoacetate . The oxazole ring forms through a nucleophilic attack of the amide oxygen on the alkyl halide, followed by cyclodehydration.

-

Reagents: Benzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq).

-

Solvent: Ethanol (reflux) or neat (melt fusion at 120–130°C).

-

Mechanism: The amide nitrogen attacks the ketone carbonyl, while the oxygen attacks the carbon bearing the chlorine (or vice versa depending on conditions), leading to the expulsion of water and HCl.

Phase 2: Saponification (Hydrolysis to Acid)

The resulting ethyl ester (Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate) is hydrolyzed using a mild base to prevent ring opening.[1]

-

Reagents: LiOH or NaOH (1.5 eq).

-

Solvent System: THF:MeOH:H₂O (2:3:1) is critical to ensure solubility of both the lipophilic ester and the hydroxide.

-

Workup: Acidification with 1N HCl precipitates the free acid.[1]

Experimental Protocol (Bench Scale)

-

Condensation: In a round-bottom flask, dissolve 10 mmol of benzamide in 20 mL of absolute ethanol. Add 11 mmol of ethyl 2-chloroacetoacetate.[1] Reflux for 6–8 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).[2]

-

Isolation: Cool to room temperature. The ester may crystallize; if not, remove solvent in vacuo and partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[2]

-

Hydrolysis: Dissolve the crude ester in 18 mL of THF/MeOH/H₂O (2:3:1). Add LiOH·H₂O (15 mmol). Stir at room temperature for 4 hours.

-

Purification: Evaporate volatiles. Acidify the aqueous residue to pH 2–3 with 1N HCl. The white precipitate is filtered, washed with cold water, and recrystallized from 75% Ethanol.

Figure 1: Step-wise synthetic pathway from commercial precursors to the target carboxylic acid.[1]

Medicinal Chemistry Utility & SAR Logic

This molecule is rarely a final drug but serves as a high-value scaffold .[1] Its utility stems from three specific structural features:

-

The Oxazole Core: Acts as a rigid spacer that mimics the peptide bond (

) geometry but with improved metabolic stability against peptidases.[1] It also serves as a hydrogen bond acceptor (N3 position). -

C2-Phenyl Group: Provides a lipophilic anchor (

- -

C5-Carboxylic Acid: A "warhead" for further derivatization (amide coupling) or a polar contact point (salt bridge formation) with arginine/lysine residues in a receptor active site.[1]

Key Application Areas:

-

Xanthine Oxidase Inhibitors: Derivatives of this acid have shown nanomolar potency against xanthine oxidase, relevant for treating gout and hyperuricemia.

-

Peptidomimetics: Used to constrain the conformation of peptide chains, reducing entropy penalties upon binding.

-

Scintillators: The 2,5-diaryloxazole derivatives (formed by decarboxylative coupling) are used in liquid scintillation counting.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's domains.[1]

Handling, Safety, and Storage

-

Hazard Classification: Irritant (Skin/Eye). Handle with standard PPE (gloves, goggles).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the carboxylic acid can be hygroscopic depending on crystal habit.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

References

-

ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7727196 (Methyl ester derivative reference). Retrieved from

-

BenchChem. (2025).[2] Protocols for the Synthesis of Substituted Oxazoles and Isoxazoles. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (Analogous structure reference). Retrieved from

Sources

The Pharmacophore of Choice: 2,4,5-Trisubstituted Oxazole Carboxylic Acids in Modern Drug Discovery

Executive Summary

The 2,4,5-trisubstituted oxazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. While the oxazole ring itself provides a stable aromatic linker, the incorporation of a carboxylic acid moiety—typically at the C-4 or C-5 position, or on a pendant side chain—dramatically alters the physicochemical profile. It introduces a critical ionizable group that improves solubility and enables specific electrostatic interactions, such as salt bridges with arginine or lysine residues in enzyme active sites.

This guide analyzes the biological activity of these compounds, focusing on three primary therapeutic axes: Anti-inflammatory (COX-2 inhibition) , Antimicrobial (bacterial cell wall interference) , and Anticancer (Kinase inhibition) .

Structural Basis & Pharmacophore Analysis

The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen.[1][2] In 2,4,5-trisubstituted derivatives, the substitution pattern allows for the precise orientation of pharmacophoric groups in 3D space.

The Role of the Carboxylic Acid

In many bioactive oxazoles, the carboxylic acid function is not merely a solubilizing group; it is often the primary determinant of target engagement .

-

COX-2 Binding: The acid often mimics the arachidonic acid carboxylate, forming hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase active site.

-

Bioisosterism: It serves as a bioisostere for phosphate groups in kinase inhibitors or as a precursor to amides/esters for prodrug strategies.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the canonical SAR trends for this scaffold.

Figure 1: SAR Map of 2,4,5-trisubstituted oxazoles. Position 4 is typically the vector for the carboxylic acid moiety, crucial for electrostatic anchoring.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6][7][8][9][10][11]

Anti-inflammatory Activity (COX-2 Inhibition)

The most well-characterized activity of oxazole carboxylic acids is the inhibition of Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs, trisubstituted oxazoles can be designed to fit the larger hydrophobic side pocket of COX-2, reducing gastrointestinal side effects associated with COX-1 inhibition.

-

Mechanism: The oxazole ring acts as a rigid spacer holding the C-2 and C-5 aryl groups in a propeller-like conformation. The carboxylic acid (or its bioisostere) anchors the molecule at the channel entrance.

-

Key Data: Derivatives often show IC50 values in the low micromolar to nanomolar range.

Table 1: Comparative COX-2 Inhibition Profiles (Representative Data)

| Compound Class | R2 Substituent | R4 Substituent | R5 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Standard (Celecoxib) | - | - | - | 0.05 | >300 |

| Oxazole A | 4-F-Phenyl | -COOH | 4-OCH3-Phenyl | 0.12 | 150 |

| Oxazole B | 4-CH3-Phenyl | -COOH | Phenyl | 0.45 | 85 |

| Oxazole C | Phenyl | -COOEt (Ester) | Phenyl | >10.0 | < 5 |

Note: The free carboxylic acid (Oxazole A/B) significantly outperforms the ester (Oxazole C) in direct enzyme assays, though esters may act as prodrugs in vivo.

Antimicrobial Activity

Oxazole carboxylic acids have shown efficacy against Gram-positive bacteria (S. aureus, including MRSA) and select Gram-negative strains.

-

Target: Bacterial DNA gyrase (subunit B) and cell wall synthesis pathways.

-

Synergy: The acid moiety often improves penetration through the peptidoglycan layer when balanced with lipophilic C-2/C-5 substituents.

Anticancer Activity (Kinase Inhibition)

Recent studies highlight these compounds as inhibitors of VEGFR-2 and EGFR.[3] The oxazole nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the carboxylic acid extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard, self-validating methodologies.

Workflow Visualization

Figure 2: Integrated Synthesis and Screening Workflow.

Protocol: Synthesis via Modified Robinson-Gabriel Cyclization

Rationale: This method is preferred for generating 2,4,5-trisubstituted oxazoles due to its reliability and high yields.

-

Acylation: React an

-amino ketone (hydrochloride salt) with an aryl acid chloride in the presence of triethylamine (3.0 eq) and DCM at 0°C to form the -

Cyclization: Treat the intermediate with phosphorous oxychloride (

) or concentrated sulfuric acid ( -

Hydrolysis (for Acid generation): If the precursor contained an ester at C-4, reflux with LiOH (2.0 eq) in THF/Water (1:1) for 4 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product confirmation via

-NMR (Look for disappearance of NH amide peak and appearance of aromatic oxazole signals).

Protocol: In Vitro COX-2 Inhibition Assay

Rationale: A colorimetric assay eliminates the need for radioactive materials while providing high sensitivity.

-

Reagents: Recombinant human COX-2 enzyme, Heme, Arachidonic Acid, and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Preparation: Dissolve test oxazole compounds in DMSO (Final concentration <2%).

-

Incubation:

-

Mix Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme, and Enzyme.

-

Add 10 µL of Inhibitor (Test Compound). Incubate for 5 mins at 25°C.

-

-

Initiation: Add Arachidonic Acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is directly proportional to COX-2 activity.

-

Calculation:

Future Outlook & Expert Opinion

The 2,4,5-trisubstituted oxazole carboxylic acid scaffold is evolving beyond simple enzyme inhibition. The current trend in drug development utilizes this moiety for PROTAC (Proteolysis Targeting Chimera) linkers, where the rigid oxazole ensures correct spacing between the E3 ligase ligand and the target protein. Furthermore, the metabolic stability of the oxazole ring compared to furan or thiophene bioisosteres makes it a superior choice for oral drug candidates.

Researchers should focus future optimization on the C-4 position, exploring bioisosteres of the carboxylic acid (e.g., tetrazoles or acyl sulfonamides) to improve membrane permeability while retaining the essential electrostatic anchor.

References

-

Dunder, L. et al. (2023). "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents." National Institutes of Health (PMC). Link

-

Liaras, K. et al. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Medicinal Chemistry. Link

-

O'Shea, R. & Moser, H.E. (2008). "Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery." Journal of Medicinal Chemistry. Link

-

Oh, C.H. et al. (2017). "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid." Beilstein Journal of Organic Chemistry. Link

-

Sochacka-Ćwikła, A. et al. (2025).[3][4] "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." Molecules. Link

Sources

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid solubility in water vs DMSO

An In-Depth Technical Guide to the Aqueous and DMSO Solubility of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical analysis of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry, in two fundamental solvents: water and dimethyl sulfoxide (DMSO). We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-tested protocols for both thermodynamic and kinetic solubility determination, and present a framework for interpreting the resulting data. This document is intended to be a practical resource for researchers, enabling robust and reliable solubility assessment in a drug discovery context.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is a foundational physicochemical property. Poor aqueous solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor oral bioavailability.[1] Conversely, an early and accurate understanding of a compound's solubility profile allows for informed decision-making, from lead optimization to the selection of appropriate formulation strategies.

This guide focuses on this compound, a molecule featuring a confluence of functional groups that create a nuanced solubility profile. The presence of a carboxylic acid, a phenyl ring, and a heterocyclic oxazole core makes it an excellent case study for the principles of solubility. We will compare its behavior in water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening in early drug discovery.[2]

Theoretical Analysis of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This is governed by the intermolecular forces between the solute and the solvent.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first dissect its molecular structure and key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Predicted XlogP | 2.3 | |

| Functional Groups | - Carboxylic Acid (-COOH)- Phenyl Group (-C₆H₅)- Methyl Group (-CH₃)- Oxazole Ring | [4][5] |

The predicted XlogP of 2.3 indicates a degree of lipophilicity, suggesting that the compound will not be highly soluble in water.[6] This is a balance between the hydrophilic and hydrophobic regions of the molecule.

-

Hydrophilic Contributions: The carboxylic acid group is the primary driver of aqueous solubility. It can act as both a hydrogen bond donor and acceptor.[5] Furthermore, as a weak acid, it can be deprotonated to form a carboxylate anion, which is significantly more water-soluble.[7] The nitrogen and oxygen atoms in the oxazole ring can also participate in hydrogen bonding as acceptors.

-

Hydrophobic Contributions: The phenyl ring and the methyl group are nonpolar and will unfavorably interact with the highly ordered hydrogen-bonding network of water, thus limiting aqueous solubility.[8]

Solubility in Water (Aqueous Media)

Based on its structure, this compound is expected to be a sparingly soluble compound in water.[8] Its solubility will be highly dependent on the pH of the aqueous medium. In acidic conditions (low pH), the carboxylic acid will be protonated and neutral, leading to lower solubility. As the pH increases above the pKa of the carboxylic acid, it will become deprotonated to the more soluble carboxylate form.[7]

The interaction with water will be dominated by hydrogen bonding between the carboxylic acid group and water molecules. The hydrophobic phenyl and methyl groups will likely self-associate to minimize their contact with water.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent. Its polarity allows it to dissolve a wide range of polar and nonpolar compounds.[2]

-

Interactions: DMSO has a strong dipole and the oxygen atom is a potent hydrogen bond acceptor. It will readily form hydrogen bonds with the carboxylic acid proton of this compound. The polar nature of DMSO will also favorably interact with the oxazole ring. Furthermore, the methyl groups on the DMSO molecule can engage in van der Waals interactions with the phenyl and methyl groups of the solute.

Given these favorable interactions, this compound is expected to exhibit significantly higher solubility in DMSO compared to water. This is why DMSO is a solvent of choice for preparing high-concentration stock solutions for biological screening.[1]

Experimental Determination of Solubility

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature.[9] The shake-flask method is the gold-standard for its determination.[9]

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid is essential to ensure that the solution is saturated and in equilibrium with the solid phase.[10]

-

Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium.[11] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Phase Separation: Complete removal of undissolved solid before analysis is crucial to avoid overestimation of solubility. Centrifugation followed by filtration is a robust method.[11]

-

Quantification: HPLC is the preferred method for quantification due to its specificity and ability to detect potential degradation products.[12] UV-Vis spectroscopy can be a higher-throughput alternative if the compound has a suitable chromophore and is pure.[12]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or pure DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. Visually confirm that excess solid remains.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For aqueous samples, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Calculation: Determine the concentration of the dissolved compound from the standard curve, accounting for any dilutions.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically when an aqueous buffer is added to a DMSO stock solution.[15] This is a high-throughput method commonly used in early drug discovery.[1]

Causality Behind Experimental Choices:

-

DMSO Stock: High-concentration DMSO stock solutions are the standard for compound libraries. The kinetic assay mimics the conditions when these stocks are diluted into aqueous assay buffers.[16]

-

Rapid Dilution: The rapid addition of aqueous buffer to the DMSO solution can create a supersaturated state, from which the compound may precipitate.[10]

-

Incubation Time: A shorter incubation time (e.g., 2 hours) is used as this is a non-equilibrium measurement.[16]

-

Detection of Precipitation: Precipitation can be detected by an increase in turbidity (light scattering), which can be measured by nephelometry or a UV-Vis plate reader.[17] Alternatively, after incubation and filtration, the concentration of the remaining dissolved compound can be quantified by HPLC or UV-Vis.[15]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Aqueous Addition: To each well, rapidly add an aqueous buffer (e.g., PBS pH 7.4) to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Analysis (Turbidimetric): Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[11]

-

Analysis (Direct Measurement):

-

Filter the contents of the wells using a 96-well filter plate.

-

Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis against a standard curve prepared in the same aqueous/DMSO mixture.[16]

-

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Expected Outcomes

For this compound, the following outcomes can be anticipated:

| Parameter | Expected Outcome | Rationale |

| Thermodynamic Solubility in Water (pH 7.4) | Low (µg/mL to low mg/mL range) | The hydrophobic phenyl and methyl groups will limit solubility, though the ionized carboxylate will provide some aqueous solubility.[7][8] |

| Thermodynamic Solubility in DMSO | High (mg/mL range) | DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar and nonpolar regions of the molecule.[2] |

| Kinetic Solubility in Aqueous Buffer | Potentially higher than thermodynamic solubility | The rapid dilution from a DMSO stock can lead to a supersaturated solution, which may not immediately precipitate, thus giving an artificially high reading.[10] |

Safety and Handling

While specific safety data for this compound is limited, related oxazole and triazole carboxylic acids are classified as causing skin and eye irritation, and may cause respiratory irritation.[18][19] Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[19]

Conclusion

The solubility of this compound is a nuanced interplay of its constituent functional groups and the properties of the solvent. A significant disparity is expected between its low, pH-dependent aqueous solubility and its high solubility in DMSO. This guide provides the theoretical framework and practical, detailed protocols necessary for researchers to accurately and reliably determine these crucial parameters. A thorough understanding of both thermodynamic and kinetic solubility will empower drug development professionals to make informed decisions, mitigating risks and paving the way for the successful progression of new chemical entities.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- BioDuro. (n.d.). ADME Solubility Assay.

- Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(15), 3379–3383.

- Charnwood Discovery. (n.d.). Kinetic Solubility.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Al-Kaysi, R. O., Al-Ali, A. A., & Al-Mheid, M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.

- BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.

- PCBIS. (n.d.). Thermodynamic solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?

- Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.

- Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylicacid.

- Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 7887–7895.

- Solubility of Things. (n.d.). Functional Groups: Definition and Importance.

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Li, H., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid.

- Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry.

- Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.

- Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.

- Zhong, Y., et al. (2019). Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles. Pharmaceutical Research, 36(4), 59.

- UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents.

- Wouters, J., & Ooms, F. (2015). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.

- YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.

- SciTechnol. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- ChemScene. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid.

- Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).

- ResearchGate. (2026, January 9). A quantum chemical study of the interaction of carboxylic acids with DMSO.

- CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.

- ChemicalBook. (n.d.). This compound synthesis.

- NIH. (n.d.). 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate.

- Santa Cruz Biotechnology. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

- Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.

- BenchChem. (n.d.). physicochemical properties of 4,5-Dimethyl-oxazole-2-carboxylic acid.

Sources

- 1. enamine.net [enamine.net]

- 2. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. improvedpharma.com [improvedpharma.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to Phenyl-Oxazole Carboxylic Acids in Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent member of this class.[1][2] When combined with a phenyl group and a carboxylic acid moiety, the resulting phenyl-oxazole carboxylic acid scaffold becomes a remarkably versatile template for drug design, demonstrating a wide spectrum of pharmacological activities.[3] This guide provides a technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of this important chemical class for researchers and drug development professionals.

The unique electronic and structural properties of the oxazole core allow it to serve as a stable, rigid linker that orients appended functional groups—like the phenyl and carboxylic acid groups—in precise three-dimensional arrangements.[1] This structural pre-organization facilitates high-affinity binding to enzyme active sites and protein receptors. The carboxylic acid group, in particular, is a critical pharmacophore. It is often ionized at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with target proteins, a feature that is crucial for the biological activity of many drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and statins.[4][5]

Synthetic Strategies: Building the Core Scaffold

The construction of the phenyl-oxazole carboxylic acid core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A primary challenge is the chemoselective activation of carboxylic acids to facilitate cyclization without unwanted side reactions.[6]

One of the most classic and widely used methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylaminoketones.[7] More contemporary methods often build the ring system directly from carboxylic acids and activated isocyanides.

A generalized, modern approach is outlined below:

Caption: Generalized workflow for modern oxazole synthesis from carboxylic acids.

Experimental Protocol: Representative Synthesis of a 4,5-Disubstituted Oxazole

This protocol is adapted from a procedure for synthesizing oxazoles directly from carboxylic acids, demonstrating the practicality of the transformation.[6]

Objective: To synthesize a 4,5-disubstituted oxazole (3) from a carboxylic acid (1) and ethyl isocyanoacetate (2).

Materials:

-

Substituted carboxylic acid (1) (1.0 mmol)

-

Ethyl isocyanoacetate (2) (1.2 mmol)

-

Triflylpyridinium reagent (1.2 mmol)

-

4-Dimethylaminopyridine (DMAP) (2.4 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add the substituted carboxylic acid (1) (1.0 mmol) and anhydrous DCM (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DMAP (2.4 mmol) to the solution and stir for 5 minutes.

-

Add the triflylpyridinium reagent (1.2 mmol) and stir the mixture at 0 °C for 15 minutes. The formation of an activated acylpyridinium salt intermediate occurs in this step.

-

Add ethyl isocyanoacetate (2) (1.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure oxazole product (3).

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

This self-validating system ensures reaction completion via TLC monitoring and confirms product identity through rigorous spectroscopic analysis. The causality behind using a triflylpyridinium reagent is its high efficiency in activating the carboxylic acid chemoselectively, enabling the subsequent nucleophilic attack and cyclization under mild conditions.[6]

Therapeutic Applications and Mechanisms of Action

Phenyl-oxazole carboxylic acids and their derivatives have been investigated across numerous disease areas, demonstrating their therapeutic versatility.

Anti-Cancer Agents

The scaffold is a cornerstone in the development of novel anti-cancer therapeutics, targeting various hallmarks of cancer.

-

Induction of Apoptosis: Certain 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis.[8] Compound 1k from one study initiated apoptosis with an EC₅₀ of 270 nM in human colorectal DLD-1 cells.[8] Mechanistically, it was shown to induce the cleavage of PARP and cause DNA laddering, which are definitive markers of programmed cell death.[8] This compound also demonstrated significant in vivo efficacy, inhibiting tumor growth by 63% in a xenograft mouse model.[8]

Caption: Apoptosis induction pathway by phenyl-oxazole derivatives.

-

Enzyme Inhibition:

-

Acetyl-CoA Carboxylase (ACC): ACC is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[9] Phenyl isoxazole derivatives have been developed as potent ACC inhibitors. Compound 6g showed an IC₅₀ of 99.8 nM against ACC, and a related compound, 6l , exhibited strong cytotoxicity against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines with IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM, respectively.[9] These compounds were found to decrease malonyl-CoA levels, arrest the cell cycle, and induce apoptosis.[9]

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when constitutively active, promotes tumor cell growth and survival. While direct phenyl-oxazole carboxylic acids were found to have reduced activity in one study, the exploration highlights the oxazole ring as a potential heterocyclic replacement for the aromatic system in STAT3 inhibitors, guiding future design.[10]

-

| Compound | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Reference |

| Compound 1k | DLD-1 Cells (Apoptosis) | EC₅₀ = 270 nM | Cancer | [8] |

| Compound 6g | Acetyl-CoA Carboxylase (ACC) | IC₅₀ = 99.8 nM | Cancer | [9] |

| Compound 6l | MDA-MB-231 Cells | IC₅₀ = 0.21 µM | Cancer | [9] |

| Compound 6c | 22Rv1 Prostate Cancer Cells | IC₅₀ = 1.54 µM | Cancer | [11] |

Anti-Inflammatory Agents

Chronic inflammation is a key driver of many diseases. Phenyl-oxazole derivatives have shown significant promise in modulating inflammatory pathways.

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger that suppresses inflammatory activity. Inhibiting PDE4 raises cAMP levels, leading to reduced inflammation. A series of 4-phenyl-2-oxazole derivatives were designed as PDE4 inhibitors for diseases like asthma and COPD.[12][13] One compound exhibited an IC₅₀ of 1.4 µM against PDE4, which was more potent than the reference drug rolipram (IC₅₀ = 2.0 µM).[12][13] This compound also blocked the release of the pro-inflammatory cytokine TNF-α.[12][13]

-

General Anti-inflammatory Activity: Other derivatives have shown potent anti-inflammatory effects in cellular and animal models.[2][14][15] For instance, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b ) showed significant anti-inflammatory activity with an IC₅₀ of 0.103 mM, nearly equivalent to ibuprofen (0.101 mM).[11]

Metabolic Diseases: Obesity and Diabetes

-

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition: DGAT-1 is the enzyme that catalyzes the final step in triglyceride synthesis. Inhibiting this enzyme is a promising strategy for treating obesity and related metabolic disorders. Orally active 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives have been discovered as potent DGAT-1 inhibitors. A lead compound (29 ) had an IC₅₀ of 57 nM against the DGAT-1 enzyme and demonstrated dose-dependent inhibition of weight gain in diet-induced obese rats.

Antiviral Activity

The oxazole scaffold is present in compounds with activity against a range of viruses.

-

Hepatitis C Virus (HCV) and Coxsackie Virus (CVB3): A series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for antiviral activity.[16] Several compounds showed potent activity against HCV with IC₅₀ values in the range of 0.28–0.92 µM and also demonstrated strong activity against CVB3.[16]

-

Other Viruses: Related structures, such as 2-phenyl-3-substituted quinazolin-4(3H)-ones which incorporate a phenyl carboxylic acid moiety, have been reported to possess anti-HIV and anti-herpes simplex virus (HSV) activity.[17][18]

Other Therapeutic Targets

-

Xanthine Oxidase Inhibition: Xanthine oxidase is the key enzyme in purine metabolism that produces uric acid. Its overactivity leads to gout. 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized as potent xanthine oxidase inhibitors, with most compounds showing potency in the micromolar to submicromolar range.[19]

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of the phenyl-oxazole carboxylic acid scaffold requires a deep understanding of its SAR. The potency, selectivity, and pharmacokinetic properties can be finely tuned by modifying substituents on both the phenyl and oxazole rings.[1]

-

Substitutions on the Phenyl Ring:

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., methoxy, -OCH₃) can dramatically alter the molecule's electronic distribution and its interaction with target proteins.[1] For example, a methoxy group at the para-position of the phenyl ring was found to enhance PDE4 inhibitory activity by improving interaction with the enzyme's metal-binding pocket.[12][13] In another series, a 2-(4-Chlorophenyl)benzoxazole derivative showed excellent cytotoxic activity against prostate cancer cells.[11]

-

Steric Hindrance: Substituents at the ortho-position of the phenyl ring can cause steric hindrance, forcing a twisted conformation between the phenyl and oxazole rings.[1] This can be either beneficial, by promoting a better fit into a binding pocket, or detrimental by preventing optimal interaction.

-

-

Substitutions on the Oxazole Ring:

-

Modifications at the C4 and C5 positions are critical for tuning biological activity.[1] The specific groups attached at these positions often dictate the compound's primary therapeutic target. For example, a carboxamide at the C4 position was key for apoptosis-inducing activity, while a trifluoromethyl group at C5 was a feature of potent DGAT-1 inhibitors.[8]

-

-

The Role of the Carboxylic Acid:

-

The carboxylic acid is a key anchoring group, forming critical hydrogen bonds or ionic interactions.

-

It can be replaced with bioisosteres—other functional groups with similar physical and chemical properties—such as tetrazoles or hydroxyisoxazoles, to modulate properties like acidity, metabolic stability, and cell permeability.[4]

-

Esterification of the carboxylic acid to form a prodrug is a common strategy to improve oral bioavailability, as seen with the anti-influenza drug oseltamivir.[4]

-

Conclusion and Future Perspectives

The phenyl-oxazole carboxylic acid scaffold is a validated "privileged structure" in drug discovery, giving rise to compounds with a remarkable diversity of biological activities. Its synthetic tractability and the clear structure-activity relationships that have been established for various targets make it an exceptionally attractive starting point for new therapeutic programs.

Future research will likely focus on several key areas:

-

Target Selectivity: As many oxazole derivatives show broad activity, refining substitutions to achieve higher selectivity for a single target will be crucial to minimize off-target effects and improve safety profiles.

-

Novel Targets: The application of this scaffold to novel and challenging drug targets, particularly in areas like neurodegeneration and rare diseases, remains a promising avenue.

-

Advanced Drug Delivery: The carboxylic acid handle provides an ideal attachment point for developing sophisticated prodrugs and drug delivery systems to improve pharmacokinetics and enable targeted tissue delivery.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of phenyl-oxazole carboxylic acids, paving the way for the next generation of innovative medicines.

References

-

Tai, V. W-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-8. [Link]

-

Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

-

Anonymous. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. PubMed. [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

-

Anonymous. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]

-

Anonymous. (n.d.). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). ChEMBL - EMBL-EBI. [Link]

-

Anonymous. (2025). Design, synthesis and preliminary antiviral screening of new N-phenylpyrazole and dihydroisoxazole derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). synthesis of novel 2-phenyl-1,3- oxazole derivatives as non-acidic anti inflammatory agent and evaluation by in silico, in vitro and in vivo methods. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. [Link]

-

Selvam, P., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin. Semantic Scholar. [Link]

-

Selvam, P., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. PMC. [Link]

-

Anonymous. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Garg, V., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Anonymous. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Anonymous. (2025). Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. ResearchGate. [Link]

-

Yamada, K., et al. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

-

Garg, V., et al. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

-

Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]

- Anonymous. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [No Source Found].

-

Anonymous. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. PubMed. [Link]

- Anonymous. (n.d.).

-

Anonymous. (n.d.). Oxazole. Wikipedia. [Link]

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. [No Source Found].

-

Lamberth, C. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Anonymous. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

- Singh, L. P. (2025).

-

Anonymous. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

-

Egbujor, M. C., et al. (n.d.). Reaction mechanism for new phenylsulphonamoyl carboxylic acids. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cbijournal.com [cbijournal.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]

- 14. semanticscholar.org [semanticscholar.org]